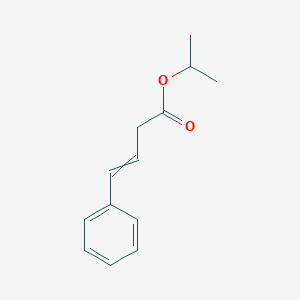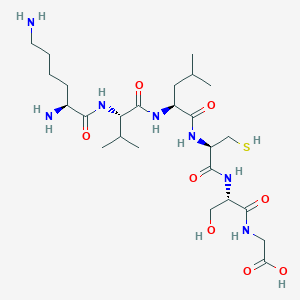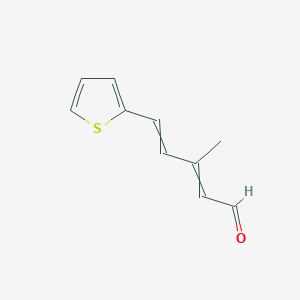![molecular formula C20H19NO2 B12549283 Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- CAS No. 833485-10-2](/img/structure/B12549283.png)
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a naphthalene derivative through a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 2-methyl-1-naphthaldehyde in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 2-amino-4-methyl-
- Benzoic acid, 2-(methylamino)-, methyl ester
Uniqueness
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety and methylamino linkage differentiate it from other benzoic acid derivatives, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
833485-10-2 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-[[methyl-(2-methylnaphthalen-1-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19NO2/c1-14-7-10-16-5-3-4-6-18(16)19(14)21(2)13-15-8-11-17(12-9-15)20(22)23/h3-12H,13H2,1-2H3,(H,22,23) |
Clé InChI |
XVIJRMIKLIVLET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)N(C)CC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
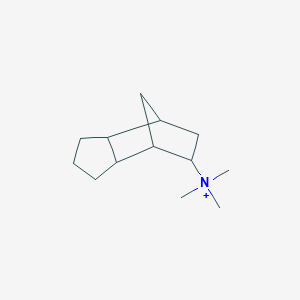

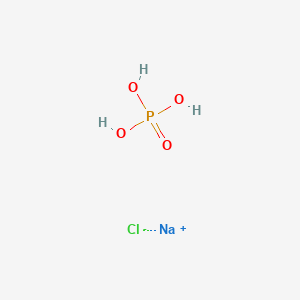
![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)
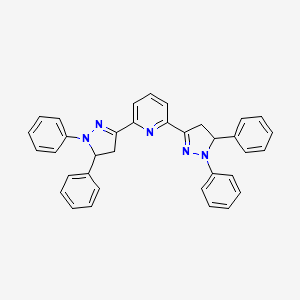
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
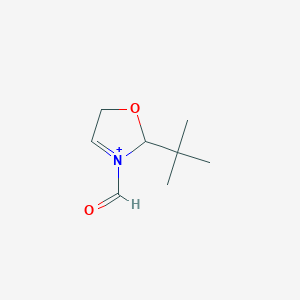
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)
